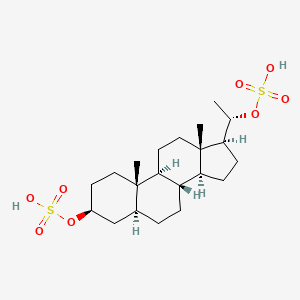

Pregnane-3,20-diol 3,20-disulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

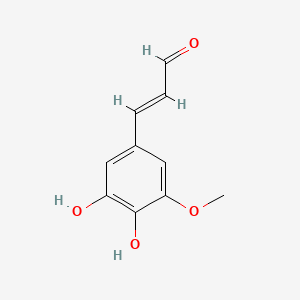

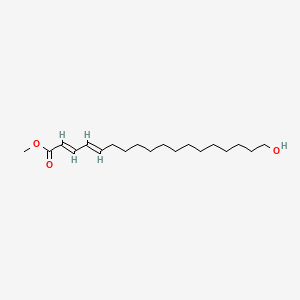

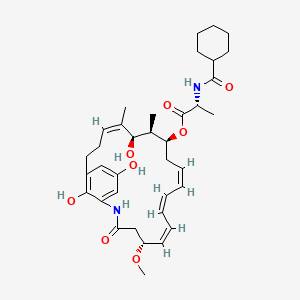

5alpha-pregnane-3beta,20alpha-diol disulfate is a steroid sulfate that is 5alpha-pregnane-3beta,20alpha-diol in which both hydroxy hydrogens have been replaced by sulfo groups. It is a conjugate acid of a 5alpha-pregnane-3beta,20alpha-diol disulfate anion and a 5alpha-pregnane-3beta,20alpha-diol disulfate(2-).

Wissenschaftliche Forschungsanwendungen

Neurobiology and Behavioral Sciences

Pregnane neurosteroids, including metabolites like Pregnane-3,20-diol, play a significant role beyond their pro-gestational processes, particularly in the central nervous system. Their influence on emotion, motivation, and reward functions has been a subject of extensive research. For instance, 3α-hydroxy-5α-pregnan-20-one (3α,5α-THP), a neurosteroid related to pregnane, demonstrates effects on cellular functions and behavioral processes involved in emotion/affect, motivation, and reward. These functions are facilitated through non-traditional targets like GABA, glutamate, and dopamine receptors. This understanding extends our knowledge of the neurobiology of progestogens, which is relevant for managing conditions like stress, anxiety, depression, schizophrenia, and drug dependence (Frye, Paris, Walf, & Rusconi, 2011).

Epilepsy and Seizure Disorders

Neurosteroids such as allopregnanolone, which is structurally related to pregnane, are known to modulate seizure susceptibility and have emerged as promising candidates for neurosteroid replacement therapy in epilepsy. They are potent modulators of GABA-A receptors and are involved in the regulation of neuronal network excitability and seizure susceptibility. Interestingly, neurosteroids offer protection against various seizure types without the tolerance issues observed with other anticonvulsants. They have also been proposed to possess antiepileptogenic properties, suggesting their potential role in not just treating but also preventing epileptic conditions (Reddy, 2011).

Neuropsychiatric Disorders

The neurosteroid 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), another compound structurally similar to pregnane, has been highlighted for its role in neuropsychiatric disorders like post-traumatic stress disorder (PTSD) and major depression. Changes in its levels in the central nervous system are linked with symptoms of these disorders. The ability of certain drugs to modify the biosynthesis of such neurosteroids, thereby impacting GABAA receptor neurotransmission, provides insights into potential novel drug targets for the treatment of psychiatric disorders such as anxiety, panic disorders, depression, and PTSD (Pinna, 2010).

Medicinal Chemistry and Enzyme Inhibition

In the realm of medicinal chemistry, steroid sulfatase (STS) inhibitors, which target enzymes involved in the metabolism of steroid precursors like pregnane derivatives, are considered potential therapeutic agents for treating hormone-dependent disorders. By blocking the local production of hormones, STS inhibitors could be beneficial for conditions such as certain cancers, alopecia, and acne. The detailed understanding of the structure-activity relationships of STS inhibitors adds to the development of potential new therapeutic agents (Nussbaumer & Billich, 2003).

Eigenschaften

CAS-Nummer |

27935-53-1 |

|---|---|

Molekularformel |

C21H36O8S2 |

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-sulfooxyethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H36O8S2/c1-13(28-30(22,23)24)17-6-7-18-16-5-4-14-12-15(29-31(25,26)27)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19H,4-12H2,1-3H3,(H,22,23,24)(H,25,26,27)/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI-Schlüssel |

LSQGWMYMIHQKSA-ZVPCKFNKSA-N |

Isomerische SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

Kanonische SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

Synonyme |

5 alpha-pregnane-3 beta,20 alpha-diol 3,20-disulfate 5alpha-pregnane-3beta,20 beta-diol 3,20-disulphate pregnane-3,20-diol 3,20-disulfate pregnane-3,20-diol 3,20-disulfate, (3alpha,5alpha,20S)-isomer pregnane-3,20-diol 3,20-disulfate, (3alpha,5beta,20S)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)